molecular formula C8H9ClN2 B595529 8-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-86-2

8-Methylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B595529
CAS RN: 10518-86-2
M. Wt: 168.624
InChI Key: ZWKYEKQYSKMOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .


Molecular Structure Analysis

The molecular formula of 8-Methyl-imidazo[1,2-a]pyridine hydrochloride is C8H9ClN2 . The InChI code is 1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H .


Chemical Reactions Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .

Scientific Research Applications

  • Anti-inflammatory and Analgesic Properties : A study by Abignente et al. (1982) focused on the synthesis of a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

  • Synthesis Techniques : Research by Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst. This study is significant for understanding the synthesis processes of compounds like 8-Methylimidazo[1,2-a]pyridine hydrochloride (Mohan et al., 2013).

  • Catalytic Synthesis of Bicyclic Imidazole Derivatives : Bäuerlein et al. (2009) described a novel one-pot catalytic synthesis of bicyclic imidazole derivatives, including 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, through a tandem hydroformylation-cyclization sequence (Bäuerlein et al., 2009).

  • Cytotoxic Activity and CDK Inhibition : Vilchis-Reyes et al. (2010) synthesized a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives, assessing their cytotoxic activity and CDK inhibitor activity, which are crucial in cancer research (Vilchis-Reyes et al., 2010).

  • Antibacterial Activity : A study by Althagafi and Abdel‐Latif (2021) focused on synthesizing new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives and evaluating their antibacterial potency against model bacteria (Althagafi & Abdel‐Latif, 2021).

  • Anticonvulsant Activity : Cesur and Cesur (1994) synthesized several derivatives of imidazo[1,2-a]pyridine and evaluated them for anticonvulsant activity, an important area in neuropharmacology (Cesur & Cesur, 1994).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry and material science . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the field of medicinal chemistry .

properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYEKQYSKMOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724924
Record name 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylimidazo[1,2-a]pyridine hydrochloride

CAS RN

10518-86-2
Record name Imidazo[1,2-a]pyridine, 8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10518-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
B Dubinsky, DA Shriver, PJ Sanfilippo… - Drug development …, 1990 - Wiley Online Library
RWJ 20085 is a potent, long‐acting local anesthetic that has been studied in vivo and in vitro relative to several clinically active agents. In mice, RWJ 20085 [ED 50 = 0.0078% (0.0053–…
Number of citations: 21 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.